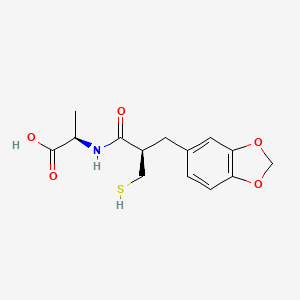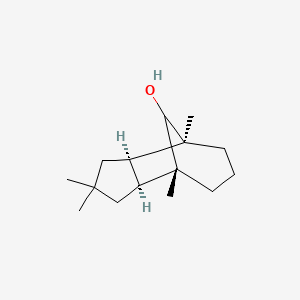
alpha-Caryophyllene alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Caryophyllene alcohol, also known as 11-apollanol, belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Alpha-Caryophyllene alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Alpha-caryophyllene alcohol is primarily located in the membrane (predicted from logP). Alpha-Caryophyllene alcohol is an earthy, spicy, and woody tasting compound that can be found in allspice and pepper (spice). This makes Alpha-caryophyllene alcohol a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
1. Neuroprotective Effects
Alpha-caryophyllene alcohol, a major component of various plant essential oils, has shown potential as a neuroprotective agent. Studies suggest it plays a protective role in disorders related to the nervous system, such as pain, anxiety, spasm, convulsion, depression, alcoholism, and Alzheimer's disease. It exhibits local anesthetic-like activity and acts as an immunomodulatory agent, primarily interacting with cannabinoid receptors, especially CB2R (Machado et al., 2018).
2. Potential in Cancer Therapy
Research has identified the role of alpha-caryophyllene alcohol in cancer treatment. It has been found to potentiate the anticancer activity of other compounds like alpha-humulene, isocaryophyllene, and paclitaxel. This synergistic effect enhances the efficacy of these compounds in inhibiting the growth of various human tumor cell lines (Legault & Pichette, 2007).
3. Anti-Inflammatory Properties
Alpha-caryophyllene alcohol demonstrates significant anti-inflammatory properties. Studies on animal models have shown that it can effectively reduce inflammation and has been compared favorably with anti-inflammatory drugs like dexamethasone. This suggests its potential application in the management and treatment of inflammatory diseases (Fernandes et al., 2007).
4. Wound Healing Capabilities
Beta-caryophyllene, closely related to alpha-caryophyllene alcohol, has been found to enhance wound healing through multiple pathways. It increases re-epithelialization in cutaneous wounds, potentially by promoting cell proliferation and migration. The compound shows promise in improving wound healing, with effects influenced by factors like sex differences (Koyama et al., 2019).
5. Antioxidant and Antimicrobial Properties
Alpha-caryophyllene alcohol exhibits strong antioxidant effects and has shown selective antibacterial and antifungal activities. Its ability to inhibit the growth of specific pathogenic bacterial and fungal strains makes it a candidate for antimicrobial therapies. Additionally, its antioxidant properties could be beneficial in various health applications (Dahham et al., 2015).
Eigenschaften
CAS-Nummer |
4586-22-5 |
|---|---|
Produktname |
alpha-Caryophyllene alcohol |
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
1,4,4,7-tetramethyltricyclo[5.3.1.02,6]undecan-11-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)8-10-11(9-13)15(4)7-5-6-14(10,3)12(15)16/h10-12,16H,5-9H2,1-4H3 |
InChI-Schlüssel |
MJYUBUQHKCAJQR-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@](C1O)([C@@H]3[C@H]2CC(C3)(C)C)C |
SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Kanonische SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Aussehen |
Solid powder |
melting_point |
Mp 118.5-119.5 ° 118.5-119.5°C |
Andere CAS-Nummern |
28296-94-8 4586-22-5 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
alpha-Caryophyllene alcohol; 11-Apollanol; Caryophyllene alcohol. Caryophyllenol; Caryophyllenol ex clove leaf oil. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)
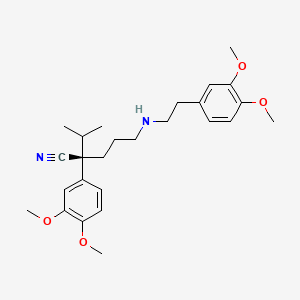
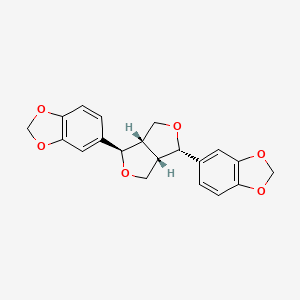
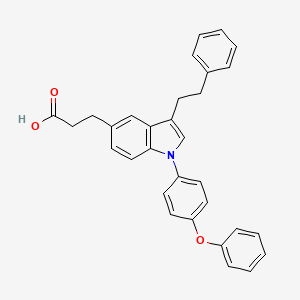
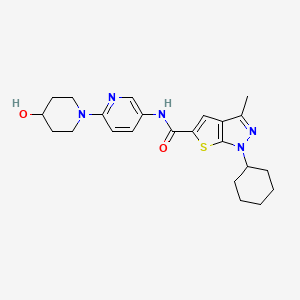
![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)
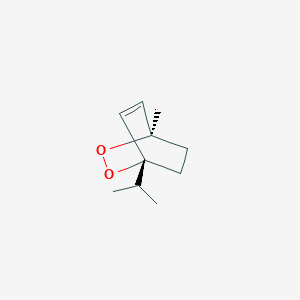
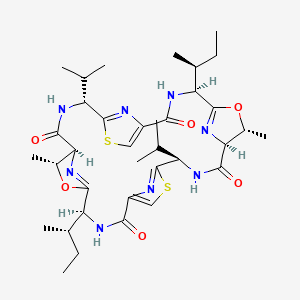
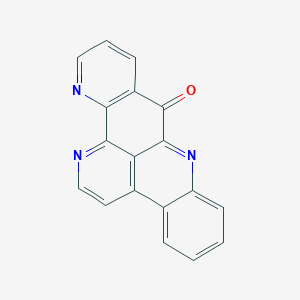
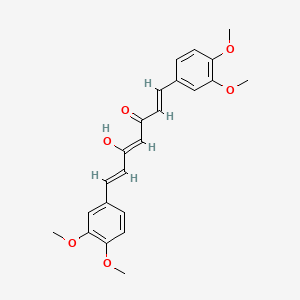
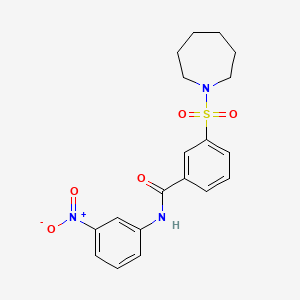
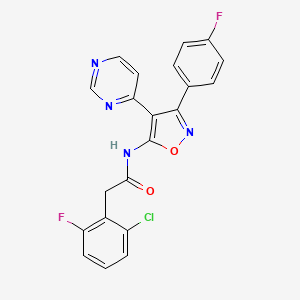
![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)
